Sourcing the wrong dichlorobenzyl alcohol isomer halts sertraline synthesis. 3,4-Dichlorobenzyl alcohol (CAS 1805-32-9) is the exact non-interchangeable isomer required for commercial production. • ≥98% purity by HPLC; isomeric identity verified. • Consistent lot quality for pharma intermediate scale-up. • In stock for rapid global dispatch, reducing lead times.
3,4-Dichlorobenzyl alcohol is a halogenated aromatic alcohol widely used as a precursor and intermediate in organic synthesis. Its specific 3,4-dichloro substitution pattern provides a distinct electronic and steric profile compared to other isomers, making it a critical component in the synthesis of certain pharmaceuticals, such as intermediates for the antidepressant sertraline, and various agrochemicals. The compound's utility is rooted in the reactivity of its primary alcohol group and the specific influence of the chlorine atoms on the benzene ring, which directs subsequent chemical transformations.
The precise 3,4-positioning of the chlorine atoms on the benzyl ring is critical and not interchangeable with other isomers like 2,4- or 2,6-dichlorobenzyl alcohol. This specific substitution pattern dictates the electronic properties and regioselectivity of subsequent reactions, such as electrophilic aromatic substitutions and cross-coupling reactions. For instance, in the multi-step synthesis of complex molecules like sertraline, the 3,4-dichloro moiety is essential for achieving the correct final molecular architecture and biological activity. Substituting with a different isomer would lead to an entirely different downstream product with altered pharmacological or agrochemical properties, making such substitutions unviable for established synthesis routes.
3,4-Dichlorobenzyl alcohol is a foundational precursor for synthesizing 4-(3,4-dichlorophenyl)-3,4-dihydro-1-(2H)-naphthalenone (sertraline tetralone), a key intermediate for the widely used antidepressant sertraline. Patented and commercial synthesis routes specifically require the 3,4-dichloro substitution pattern to build the core structure of the final active pharmaceutical ingredient. For example, a process developed by Pfizer involves the reaction of this tetralone intermediate with monomethylamine to form the sertraline imine, which is then reduced to sertraline. The use of other isomers like 2,4- or 2,6-dichlorobenzyl alcohol would not yield the correct tetralone and, consequently, would fail to produce sertraline.
| Evidence Dimension | Precursor Suitability |
| Target Compound Data | Serves as a specific and required building block for sertraline tetralone, a key intermediate in established commercial synthesis routes for sertraline. |
| Comparator Or Baseline | Isomeric dichlorobenzyl alcohols (e.g., 2,4- and 2,6-isomers) would lead to incorrect downstream products and are not viable substitutes in this synthesis. |
| Quantified Difference | Qualitatively non-interchangeable; only the 3,4-isomer leads to the target pharmaceutical. |
| Conditions | Multi-step organic synthesis for pharmaceutical manufacturing, specifically for sertraline hydrochloride. |
For pharmaceutical process chemists, sourcing the correct 3,4-isomer is non-negotiable for the successful and regulated synthesis of sertraline and related compounds.
In a comparative study of enzymatic degradation by extracellular liquids from the fungus *Pleurotus ostreatus*, 3,4-Dichlorobenzyl alcohol showed a distinct transformation profile compared to its isomers. After 24 hours of incubation, approximately 40% of the initial amount of 3,4-Dichlorobenzyl alcohol was transformed. In contrast, the 2,6-Dichlorobenzyl alcohol isomer was significantly more resistant to transformation, with over 80% remaining after the same period. The 2,4-isomer showed an intermediate degradation rate. This demonstrates that the chlorine substitution pattern directly influences the substrate's susceptibility to enzymatic oxidation.
| Evidence Dimension | Enzymatic Transformation (Residual %) |
| Target Compound Data | ~60% remaining after 24 hours |
| Comparator Or Baseline | 2,6-Dichlorobenzyl alcohol: >80% remaining after 24 hours. 2,4-Dichlorobenzyl alcohol: ~70% remaining after 24 hours. |
| Quantified Difference | Transformed at a significantly higher rate than the 2,6-isomer under these specific biocatalytic conditions. |
| Conditions | In vitro incubation with extracellular liquid of *Pleurotus ostreatus* containing laccase and MnP activity. |
This is critical for researchers in biocatalysis or environmental fate studies, as it shows that isomer selection is key for predicting reaction rates and metabolic pathways.
In catalyzed Friedel-Crafts reactions, 3,4-Dichlorobenzyl alcohol can be successfully coupled with deactivated arenes like bromobenzene to form unsymmetrical diarylmethanes. In one study, the reaction of 3,4-dichlorobenzyl alcohol with bromobenzene produced the corresponding diarylmethane product in good yield, although with moderate regioselectivity. This demonstrates its utility in C-C bond formation even with challenging substrates. This reactivity is a direct consequence of the electronic effects of the 3,4-dichloro pattern on the stability of the benzylic carbocation intermediate, a factor that differs from other isomers.
| Evidence Dimension | Reactivity in Friedel-Crafts Alkylation |
| Target Compound Data | Successfully reacts with deactivated arenes like bromobenzene to form diarylmethane products. |
| Comparator Or Baseline | General class of benzylic alcohols; demonstrates reactivity under conditions where more deactivated alcohols might fail. |
| Quantified Difference | Not directly compared to isomers in this study, but shown to be an effective electrophile for this class of reaction. |
| Conditions | Ferroceniumboronic acid catalyzed direct Friedel–Crafts reaction. |
For synthetic chemists building complex diarylmethane structures, this compound provides a viable route for incorporating a 3,4-dichlorophenyl moiety, even when coupling with less reactive partners.
The primary industrial application is as a non-interchangeable starting material in the commercial synthesis of sertraline and its derivatives. Its specific isomeric structure is mandated by established, high-yield manufacturing processes.
Serves as a key building block for novel agrochemicals and antifungal compounds where the 3,4-dichloro substitution pattern is crucial for biological activity. Its defined structure allows for systematic structure-activity relationship (SAR) studies in the development of new active agents.
Due to its distinct rate of enzymatic transformation compared to its isomers, it is an ideal candidate for studies aimed at understanding the substrate specificity of ligninolytic enzymes and for investigating the environmental degradation pathways of chlorinated aromatic compounds.
Corrosive;Acute Toxic;Irritant